molecular formula C19H20F3N3O B1684059 VU041

VU041

Cat. No.: B1684059
M. Wt: 363.4 g/mol
InChI Key: DLAGRCZUELSZFG-UHFFFAOYSA-N
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Description

VU041 is a chemical compound known for its role as an inhibitor of inward rectifier potassium channels in mosquitoes. It has shown significant potential in controlling mosquito populations by targeting specific potassium channels in these insects. This compound is particularly effective against the malaria vector Anopheles gambiae and the dengue/yellow fever vector Aedes aegypti .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods: Industrial production of VU041 would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This process would require stringent quality control measures to maintain the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions: VU041 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its activity or alter its properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products are typically derivatives of the original compound, with modifications that enhance their activity or stability .

Scientific Research Applications

VU041 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study potassium channel function and regulation. In biology, it helps in understanding the physiological roles of potassium channels in various organisms. In medicine, this compound is being explored for its potential to develop new insecticides that target disease-carrying mosquitoes without harming beneficial insects .

Mechanism of Action

The mechanism of action of VU041 involves the inhibition of inward rectifier potassium channels in mosquitoes. By blocking these channels, this compound disrupts the normal physiological processes in the insects, leading to their incapacitation and eventual death. The molecular targets of this compound include specific potassium channels that are crucial for maintaining the ionic balance and proper functioning of mosquito cells .

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c20-19(21,22)18-14-8-2-4-10-16(14)25(23-18)12-17(26)24-11-5-7-13-6-1-3-9-15(13)24/h1,3,6,9H,2,4-5,7-8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAGRCZUELSZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CC(=O)N3CCCC4=CC=CC=C43)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.